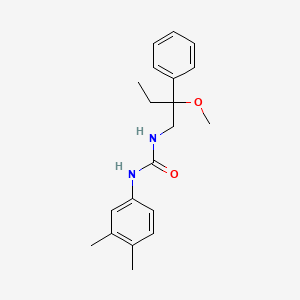

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea

Description

The compound 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and a 2-methoxy-2-phenylbutyl substituent. Urea derivatives are of significant interest in medicinal and materials chemistry due to their hydrogen-bonding capabilities, which influence solubility, crystallinity, and biological activity. Thus, this analysis will compare its hypothetical properties with structurally related pyrazoline derivatives synthesized and characterized in the literature (), focusing on substituent effects and core structural differences.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-5-20(24-4,17-9-7-6-8-10-17)14-21-19(23)22-18-12-11-15(2)16(3)13-18/h6-13H,5,14H2,1-4H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZJIIPIGCDNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)NC1=CC(=C(C=C1)C)C)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-methoxy-2-phenylbutylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest structural analogs available in the evidence are 2-pyrazoline derivatives synthesized from 3-(4-alkoxyphenyl)-1-phenylprop-2-en-1-one and (3,4-dimethylphenyl)hydrazine (). While these compounds share the 3,4-dimethylphenyl group with the target urea, their pyrazoline core and alkoxy substituents differ significantly. Below is a detailed comparison:

Table 1: Comparative Data for Pyrazoline Derivatives

| Compound Name | Substituent (R) | Melting Point (°C) | Rf Value (Petroleum Ether:EtOAc, 4:1) | Yield (%) |

|---|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | Butyloxy (C₄H₉O) | 126–130 | 0.87 | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | Pentyloxy (C₅H₁₁O) | 121–125 | 0.89 | 84–86 |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | Heptanoyloxy (C₇H₁₃O₂) | 121–125 | 0.89 | 84–86 |

Key Observations:

Substituent Effects: The alkoxy chain length (butyloxy vs. pentyloxy vs. heptanoyloxy) minimally impacted melting points and Rf values, suggesting similar packing efficiencies and polarities despite varying alkyl lengths . In contrast, the urea derivative’s 2-methoxy-2-phenylbutyl group is bulkier and more lipophilic than the alkoxy chains in pyrazolines. This could increase steric hindrance and reduce solubility in polar solvents compared to pyrazolines.

Core Structure Differences: Pyrazoline derivatives exhibit a planar, conjugated heterocyclic core, contributing to their stability and fluorescence properties. Their spectral data (FT-IR, NMR) confirm rigid π-system interactions . Urea derivatives lack such conjugation but possess two NH groups capable of strong hydrogen bonding. This would likely elevate melting points compared to pyrazolines (e.g., pyrazolines: ~121–130°C vs.

Synthetic Yields :

- All pyrazoline derivatives were synthesized in high yields (84–86%) under similar conditions, indicating robustness of the hydrazine-ketone condensation pathway .

- Urea derivatives typically require coupling agents (e.g., carbodiimides) for synthesis, which may reduce yields due to side reactions.

Limitations and Hypothetical Insights

- No direct data exists for the target urea compound in the provided evidence. Comparisons are based on structural analogs and general urea chemistry.

- The 2-methoxy-2-phenylbutyl group in the urea derivative may enhance lipophilicity (logP) compared to pyrazoline alkoxy chains, impacting bioavailability or material applications.

- Experimental validation of the urea’s spectral data (e.g., NH stretching in FT-IR ~3300 cm⁻¹) and crystallinity (via XRD) would be critical for further analysis.

Biological Activity

1-(3,4-Dimethylphenyl)-3-(2-methoxy-2-phenylbutyl)urea is a substituted urea compound that has garnered interest for its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.

Chemical Structure

The compound features:

- A urea functional group (H₂N-CO-NH₂).

- A 3,4-dimethylphenyl moiety at one end.

- A 2-methoxy-2-phenylbutyl group at the other end.

This unique structure may contribute to its biological activity, particularly in pharmacological applications.

Biological Activity Overview

The biological activity of substituted ureas, including this compound, is often linked to their interactions with various biological targets. Studies suggest potential activities such as:

- Anticancer properties : Substituted ureas have shown promise in inhibiting tumor growth.

- Antimicrobial effects : Some derivatives exhibit activity against bacterial and fungal strains.

- Neurological effects : Certain urea compounds have been studied for their anticonvulsant properties.

Table 1: Summary of Biological Activities of Substituted Ureas

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | , |

| Antimicrobial | Activity against various bacterial and fungal strains | |

| Neurological | Potential anticonvulsant effects |

Research Findings

Recent studies have explored the biological activities of various substituted ureas, including derivatives similar to this compound.

- Anticancer Studies : Research indicates that certain substituted ureas can inhibit cancer cell proliferation. For instance, a study highlighted the ability of related compounds to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antimicrobial Activity : A screening of various substituted ureas demonstrated significant antibacterial activity against strains like Staphylococcus aureus and antifungal effects against Candida albicans. The presence of specific substituents was crucial for enhancing these activities .

- Neurological Effects : Compounds structurally related to this urea have been evaluated for their anticonvulsant properties. In animal models, these compounds exhibited efficacy in reducing seizure frequency and severity, suggesting a potential role in treating epilepsy .

Case Study 1: Anticancer Efficacy

A study conducted on a series of substituted ureas, including analogs of this compound, revealed that these compounds could significantly reduce tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .

Case Study 2: Antimicrobial Screening

In a comparative study, several substituted ureas were tested against clinical isolates of bacteria and fungi. The results indicated that compounds with similar structures exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.